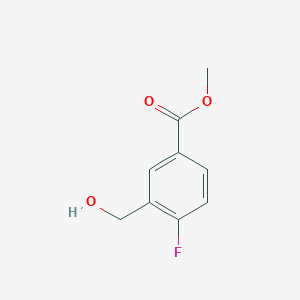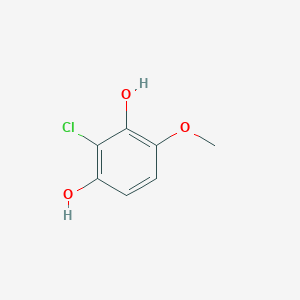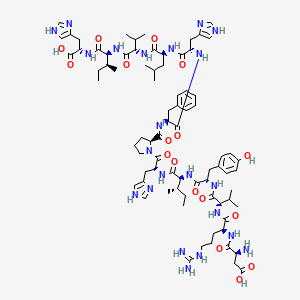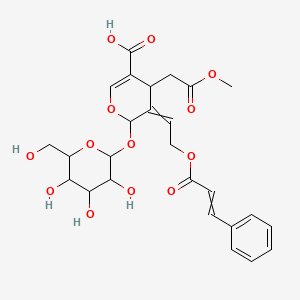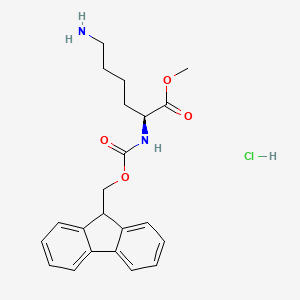
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
説明
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O4 and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Tautomerism Studies : Research by Roggen and Gundersen (2008) focused on synthesizing N-Methoxy-9-methyl-9H-purin-6-amines with varying substituents, observing significant variations in amino/imino tautomer ratios. This study provides insights into the synthetic processes and tautomerism of related compounds (Roggen & Gundersen, 2008).
Preparation of N-Fmoc-Protected β2-Homoamino Acids : Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides. Their method is suitable for large-scale preparation, highlighting the application in peptide synthesis (Šebesta & Seebach, 2003).
Biological and Physiological Applications
Pharmacological Properties : Neish (2010) investigated the pharmacological properties of derivatives of 9-aminofluorene, including their potential for local anesthesia and effects on uterine contraction. This study sheds light on the physiological interactions of similar compounds (Neish, 2010).
Thermosensitive Properties for Biomedical Applications : Uslu et al. (2017) synthesized phosphazene derivatives with amino acid esters, including methyl 6-aminohexanoate hydrochloride. They explored their thermosensitive properties, which are significant for biomedical applications, especially in drug delivery systems (Uslu et al., 2017).
Material Science and Organic Electronics
Optoelectronic Properties in Organic Electronics : Yu et al. (2009) reported on the optoelectronic properties of a novel fluorene derivative for use in organic light-emitting diodes. This research indicates the potential of such compounds in the development of advanced electronic materials (Yu et al., 2009).
Self-Assembled Structures for Novel Architectures : Gour et al. (2021) studied the self-assembled structures formed by Fmoc modified aliphatic amino acids. Their research paves the way for designing novel self-assembled architectures with controlled functions, useful in nanotechnology and material science (Gour et al., 2021).
作用機序
Fmoc-Lys-OMe.HCl, also known as (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride or Fmoc-lysine-OMe HCL, is a compound used in organic synthesis, particularly in the field of peptide synthesis .
Target of Action
The primary target of Fmoc-Lys-OMe.HCl is the amine group of amino acids . The compound acts as a protecting group , preventing unwanted reactions at the amine site during peptide synthesis .
Mode of Action
Fmoc-Lys-OMe.HCl operates by forming a carbamate with the amine group of an amino acid . This is achieved through the reaction of the nucleophilic amine with the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by a base .
Biochemical Pathways
The use of Fmoc-Lys-OMe.HCl affects the peptide synthesis pathway . By protecting the amine group, it allows for the sequential addition of amino acids without interference at the amine site . This facilitates the formation of long peptide chains in a controlled manner .
Result of Action
The result of Fmoc-Lys-OMe.HCl’s action is the protection of the amine group , allowing for the successful synthesis of peptides . After the peptide chain is formed, the Fmoc group can be removed by a base, typically piperidine . This leaves the amine group free and the peptide chain intact .
Action Environment
The efficacy and stability of Fmoc-Lys-OMe.HCl are influenced by several environmental factors. These include the pH of the solution , the temperature , and the presence of other reactive species . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to prevent premature deprotection .
生化学分析
Biochemical Properties
Fmoc-Lys-OMe.HCl plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as a protecting group for the amino group of lysine during peptide synthesis, preventing unwanted side reactions . The compound interacts with enzymes and proteins involved in peptide bond formation, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate assembly of peptide chains, ensuring the correct sequence and structure of the synthesized peptides .
Cellular Effects
Fmoc-Lys-OMe.HCl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular function . For example, it has been shown to affect the secretion of anabolic hormones and the supply of fuel during exercise, which can impact cellular metabolism and energy production . Additionally, Fmoc-Lys-OMe.HCl can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of Fmoc-Lys-OMe.HCl involves its binding interactions with various biomolecules. The compound acts as a protecting group for the amino group of lysine, preventing unwanted side reactions during peptide synthesis . This protection is achieved through the formation of a stable carbamate linkage between the Fmoc group and the amino group of lysine . The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in subsequent reactions . Additionally, Fmoc-Lys-OMe.HCl can inhibit or activate enzymes involved in peptide synthesis, depending on the specific conditions and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Lys-OMe.HCl can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures . Long-term studies have shown that Fmoc-Lys-OMe.HCl can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects may include changes in enzyme activity, gene expression, and cellular metabolism, which can influence the overall outcome of biochemical experiments .
Dosage Effects in Animal Models
The effects of Fmoc-Lys-OMe.HCl can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, Fmoc-Lys-OMe.HCl can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of cellular processes, and changes in gene expression . These threshold effects are important to consider when designing experiments and determining the appropriate dosage for specific applications .
Metabolic Pathways
Fmoc-Lys-OMe.HCl is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in amino acid metabolism and peptide synthesis . These interactions can affect the overall metabolic balance within cells, leading to changes in energy production, nutrient utilization, and cellular function .
Transport and Distribution
The transport and distribution of Fmoc-Lys-OMe.HCl within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions . Fmoc-Lys-OMe.HCl can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in peptide synthesis and cellular metabolism .
Subcellular Localization
The subcellular localization of Fmoc-Lys-OMe.HCl is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, Fmoc-Lys-OMe.HCl can be targeted to the endoplasmic reticulum, where it participates in the synthesis and processing of peptides . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . These localization patterns are essential for the proper function and activity of Fmoc-Lys-OMe.HCl in biochemical reactions and cellular processes .
特性
IUPAC Name |
methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSKAFOHYTUAS-BDQAORGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856389 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847658-45-1 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
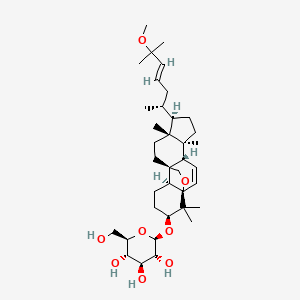
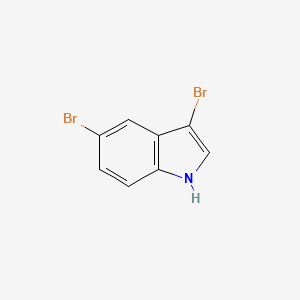


![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

